Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- can be synthesized through the reaction of samarium(III) chloride with dipivaloylmethane in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for mixing, filtration, and purification. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form samarium(III) oxide.
Reduction: Can be reduced to samarium(II) compounds under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metallic samarium.
Substitution: Involves the use of other ligands in an organic solvent, often under reflux conditions.
Major Products Formed
Oxidation: Samarium(III) oxide.
Reduction: Samarium(II) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in imaging and as a therapeutic agent.
Medicine: Explored for its use in radiotherapy and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-performance materials, including phosphors and magnets
Mechanism of Action
The mechanism of action of Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- involves its ability to coordinate with various ligands, altering its electronic and structural properties. The compound can transfer energy to other molecules, making it useful in photonic and electronic applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Similar Compounds
Samarium(III) chloride: Used in similar applications but lacks the specific properties imparted by the dipivaloylmethane ligands.
Samarium(III) oxide: Commonly used in materials science but has different reactivity and applications.
Samarium(III) triflate: Another coordination compound with distinct catalytic properties
Uniqueness
Samarium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)-, (OC-6-11)- is unique due to its specific ligand environment, which enhances its stability and reactivity. The dipivaloylmethane ligands provide a unique electronic environment that can be tuned for specific applications, making it more versatile compared to other samarium compounds .
Properties
IUPAC Name |
samarium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNADEWXAVQVRJ-LWTKGLMZSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sm+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sm+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Sm |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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